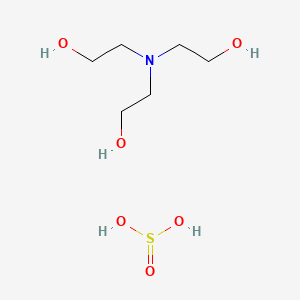![molecular formula C22H28Zr+2 B13736760 Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)
Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium,[(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) is a complex organometallic compound It is known for its unique structure, which includes a zirconium center coordinated to two indenyl ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium,[(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) typically involves the reaction of zirconium tetrachloride with the corresponding indenyl ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the addition of lithium or sodium salts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Zirconium,[(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Ligand substitution reactions are common, where the indenyl ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation reactions yield zirconium oxides, while substitution reactions produce new zirconium complexes with different ligands .
Applications De Recherche Scientifique
Zirconium,[(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials, including high-performance polymers and ceramics.
Mécanisme D'action
The mechanism of action of Zirconium,[(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) involves its ability to coordinate with various substrates through its zirconium center. This coordination facilitates various chemical transformations, making it an effective catalyst. The molecular targets and pathways involved include interactions with organic molecules, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zirconium tetrachloride: A simpler zirconium compound used in similar catalytic applications.
Zirconium acetylacetonate: Another zirconium complex with different ligands, used in organic synthesis.
Zirconium alkoxides: Compounds with alkoxide ligands, used in the production of advanced materials.
Uniqueness
Zirconium,[(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) is unique due to its specific ligand structure, which imparts distinct catalytic properties.
Propriétés
Formule moléculaire |
C22H28Zr+2 |
|---|---|
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
(1R)-1-methanidyl-2-[2-[(1R)-1-methanidyl-4,5,6,7-tetrahydro-1H-inden-2-yl]ethyl]-4,5,6,7-tetrahydro-1H-indene;zirconium(4+) |
InChI |
InChI=1S/C22H28.Zr/c1-15-17(13-19-7-3-5-9-21(15)19)11-12-18-14-20-8-4-6-10-22(20)16(18)2;/h13-16H,1-12H2;/q-2;+4/t15-,16-;/m1./s1 |
Clé InChI |
BFCNVERTNMBVEA-QNBGGDODSA-N |
SMILES isomérique |
[CH2-][C@H]1C2=C(CCCC2)C=C1CCC3=CC4=C([C@@H]3[CH2-])CCCC4.[Zr+4] |
SMILES canonique |
[CH2-]C1C2=C(CCCC2)C=C1CCC3=CC4=C(C3[CH2-])CCCC4.[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)
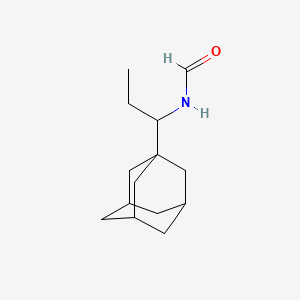
![(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one](/img/structure/B13736701.png)

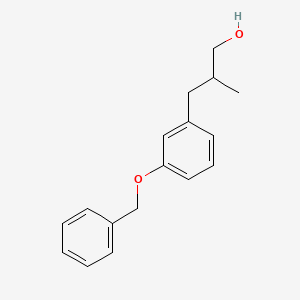

![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)
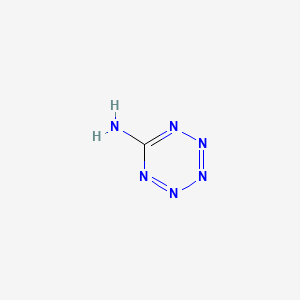
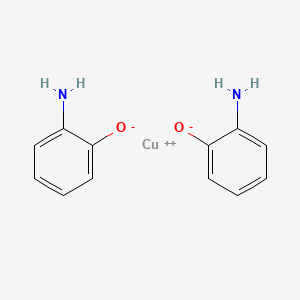
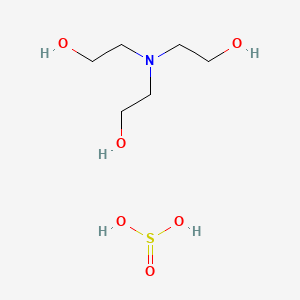
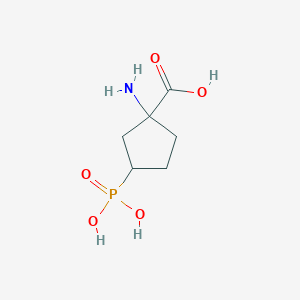

![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
